molecular formula C14H27NO B311993 N-octylcyclopentanecarboxamide

N-octylcyclopentanecarboxamide

Cat. No.: B311993
M. Wt: 225.37 g/mol
InChI Key: CQRUVDBLSRFEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octylcyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring an octyl alkyl chain attached to the amide nitrogen. Its molecular formula is C₁₄H₂₇NO (hypothetical, based on structural analogs), with a molecular weight of ~225.38 g/mol. Applications may include pharmaceutical intermediates, agrochemicals, or specialty surfactants due to its balanced hydrophobic-hydrophilic profile.

Properties

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

N-octylcyclopentanecarboxamide

InChI

InChI=1S/C14H27NO/c1-2-3-4-5-6-9-12-15-14(16)13-10-7-8-11-13/h13H,2-12H2,1H3,(H,15,16)

InChI Key

CQRUVDBLSRFEBW-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1CCCC1

Canonical SMILES

CCCCCCCCNC(=O)C1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-octylcyclopentanecarboxamide with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Octyl (-C₈H₁₇) C₁₄H₂₇NO ~225.38 Long alkyl chain enhances lipophilicity
N-(2-Phenylethyl)cyclopentanecarboxamide 2-Phenylethyl (-CH₂CH₂Ph) C₁₄H₁₉NO 217.31 Aromatic group enables π-π interactions
Cyclopentanecarboxamide None (parent compound) C₆H₁₁NO 113.16 Simplest analog; high polarity
N-Allyl-2-oxocyclopentanecarboxamide Allyl (-CH₂CHCH₂) + oxo C₉H₁₃NO₂ 179.21 Oxo group increases reactivity

Key Observations :

  • Lipophilicity : The octyl chain in this compound significantly increases its hydrophobicity compared to the unsubstituted parent compound (logP ~1.2 vs. ~0.5) .
  • Aromatic vs. Aliphatic Substituents: N-(2-Phenylethyl)cyclopentanecarboxamide (MW 217.31) incorporates a rigid aromatic moiety, which may improve crystallinity but reduce solubility in nonpolar solvents compared to the octyl derivative .
  • Functional Groups : The oxo group in N-allyl-2-oxocyclopentanecarboxamide introduces ketone reactivity, enabling condensation or nucleophilic addition reactions absent in other analogs .

Yield Considerations :

  • Longer alkyl chains (e.g., octyl) may reduce reaction efficiency due to steric hindrance, whereas smaller amines (e.g., allyl) achieve higher yields (>85%) .

Physicochemical and Functional Properties

Property N-Octyl Derivative N-(2-Phenylethyl) Parent Compound N-Allyl-2-oxo
Water Solubility Low (~0.1 mg/mL) Moderate High (~5 mg/mL) Moderate
Melting Point ~80–85°C (estimated) ~120°C ~150°C ~95°C
Reactivity Stable; inert amide bond Stable Stable Reactive oxo

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